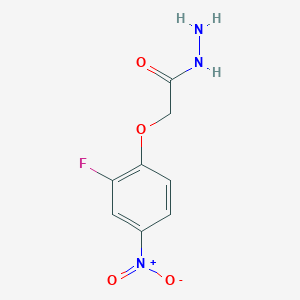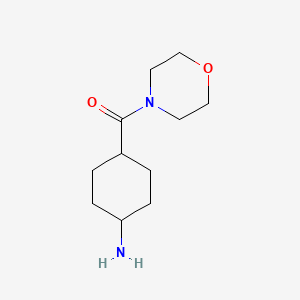
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone
Vue d'ensemble
Description
The compound is a derivative of 4-aminocyclohexanol . Aminocyclohexanol is a type of cyclohexanol, which is a six-membered cyclic compound (cyclohexane) with an alcohol (-OH) group. The “4-amino-” prefix indicates the presence of an amino (-NH2) group on the fourth carbon of the cyclohexane ring .
Synthesis Analysis
The synthesis of 4-aminocyclohexanol isomers has been achieved through a one-pot process involving a keto reductase and an amine transaminase . This process involves the reduction and transamination of a diketone, which can be performed in a one-pot sequential or cascade mode .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-aminocyclohexanol isomers include reduction and transamination . The system is modular and by choosing stereocomplementary amine transaminases, both cis- and trans-4-aminocyclohexanol were synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For 4-aminocyclohexanol, it has a molecular weight of 115.17 g/mol .Applications De Recherche Scientifique
Catalysis and Synthetic Applications
The compound (trans-4-Aminocyclohexyl)-4-morpholinylmethanone, although not directly mentioned, is related to morpholinone and cyclohexanol derivatives that have significant applications in synthetic organic chemistry. For example, N-heterocyclic carbene (NHC)-catalyzed additions to nitrones create morpholinone heterocycles, showcasing their utility in synthesizing γ-hydroxy amino esters with high diastereo- and enantioselectivity (Phillips, Reynolds, & Scheidt, 2008). Similarly, organocatalytic reactions have been employed for the diastereoselective synthesis of spiro[cyclohexane-1,2'-indan]-1',3',4-triones, indicating the versatility of cyclohexanol and morpholinone frameworks in complex molecule synthesis (Ramachary, Anebouselvy, Chowdari, & Barbas, 2004).
Innovative Synthesis Strategies
A four-step synthesis method has been developed for cis-3,5-disubstituted morpholines, highlighting a strategic approach to access morpholine derivatives, which could potentially include (trans-4-Aminocyclohexyl)-4-morpholinylmethanone (Leathen, Rosen, & Wolfe, 2009). This method involves palladium-catalyzed carboamination, demonstrating the critical role of transition metal catalysis in the efficient synthesis of morpholine derivatives.
Application in Medical Research
The synthesis of [11C]HG-10-102-01, a compound structurally related to morpholinylmethanone derivatives, illustrates the application of these compounds in developing potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017). This research underscores the importance of morpholinylmethanone derivatives in medicinal chemistry, particularly in neurodegenerative disease studies.
Thermodynamic and Solubility Studies
The solubility of 4-(4-Aminophenyl)-3-morpholinone has been extensively studied, providing valuable thermodynamic data that can be applied to understand the solubility behavior of similar compounds, including (trans-4-Aminocyclohexyl)-4-morpholinylmethanone (Yang et al., 2016). This research is critical for the development of pharmaceutical formulations and for optimizing synthetic processes involving these compounds.
Orientations Futures
Propriétés
IUPAC Name |
(4-aminocyclohexyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXGTVZAZLMNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



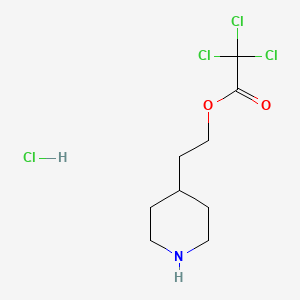
![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)
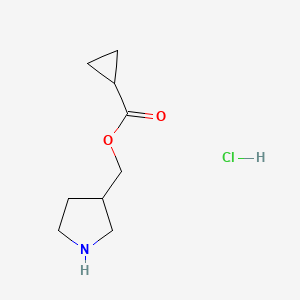
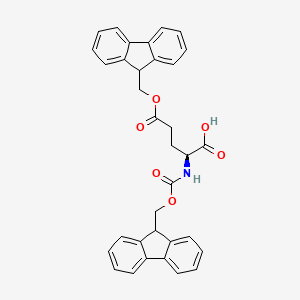
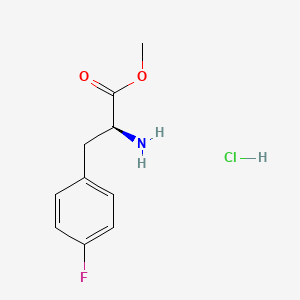
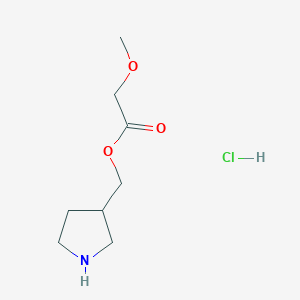
![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)
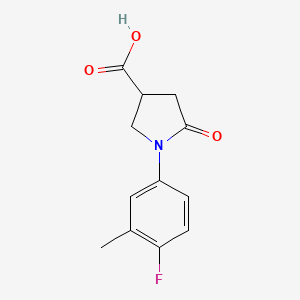
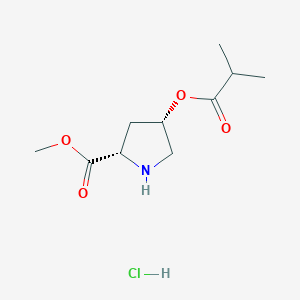
![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)
